molecular formula C20H24N2O2 B4589250 1-(4-Butoxyphenyl)-3-(1-phenylcyclopropyl)urea

1-(4-Butoxyphenyl)-3-(1-phenylcyclopropyl)urea

Cat. No.: B4589250
M. Wt: 324.4 g/mol
InChI Key: MZVAGNCWTKLXIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Butoxyphenyl)-3-(1-phenylcyclopropyl)urea is an organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a butoxy group attached to a phenyl ring, which is further connected to a cyclopropyl group bearing a phenyl substituent. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.

Scientific Research Applications

1-(4-Butoxyphenyl)-3-(1-phenylcyclopropyl)urea has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

    Biology: The compound can be used in biological studies to investigate its effects on cellular processes and pathways. It may serve as a potential lead compound for the development of new drugs or therapeutic agents.

    Medicine: Research into the pharmacological properties of this compound may reveal its potential as a drug candidate for treating various diseases. Its interactions with biological targets can provide insights into its mechanism of action and therapeutic potential.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Butoxyphenyl)-3-(1-phenylcyclopropyl)urea typically involves the reaction of 4-butoxyaniline with 1-phenylcyclopropyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product in high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Butoxyphenyl)-3-(1-phenylcyclopropyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the butoxy group or the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a suitable catalyst.

Major Products Formed:

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced derivatives such as amines or alcohols.

    Substitution: Substituted urea derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 1-(4-Butoxyphenyl)-3-(1-phenylcyclopropyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    1-(4-Methoxyphenyl)-3-(1-phenylcyclopropyl)urea: Similar structure but with a methoxy group instead of a butoxy group.

    1-(4-Ethoxyphenyl)-3-(1-phenylcyclopropyl)urea: Similar structure but with an ethoxy group instead of a butoxy group.

    1-(4-Propoxyphenyl)-3-(1-phenylcyclopropyl)urea: Similar structure but with a propoxy group instead of a butoxy group.

Uniqueness: 1-(4-Butoxyphenyl)-3-(1-phenylcyclopropyl)urea is unique due to the presence of the butoxy group, which can influence its chemical reactivity, solubility, and interactions with biological targets. The butoxy group may also impart specific physical and chemical properties that differentiate it from other similar compounds.

Properties

IUPAC Name

1-(4-butoxyphenyl)-3-(1-phenylcyclopropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-2-3-15-24-18-11-9-17(10-12-18)21-19(23)22-20(13-14-20)16-7-5-4-6-8-16/h4-12H,2-3,13-15H2,1H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZVAGNCWTKLXIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)NC2(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Butoxyphenyl)-3-(1-phenylcyclopropyl)urea
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-(4-Butoxyphenyl)-3-(1-phenylcyclopropyl)urea
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-(4-Butoxyphenyl)-3-(1-phenylcyclopropyl)urea
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-(4-Butoxyphenyl)-3-(1-phenylcyclopropyl)urea
Reactant of Route 5
Reactant of Route 5
1-(4-Butoxyphenyl)-3-(1-phenylcyclopropyl)urea
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-(4-Butoxyphenyl)-3-(1-phenylcyclopropyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.